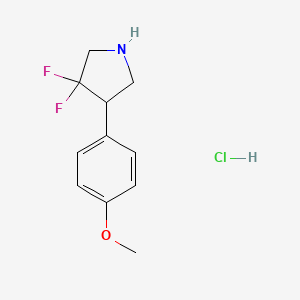

3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride

CAS No.: 2060037-98-9

Cat. No.: VC2900461

Molecular Formula: C11H14ClF2NO

Molecular Weight: 249.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2060037-98-9 |

|---|---|

| Molecular Formula | C11H14ClF2NO |

| Molecular Weight | 249.68 g/mol |

| IUPAC Name | 3,3-difluoro-4-(4-methoxyphenyl)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C11H13F2NO.ClH/c1-15-9-4-2-8(3-5-9)10-6-14-7-11(10,12)13;/h2-5,10,14H,6-7H2,1H3;1H |

| Standard InChI Key | CWJMZXTXDDBKBX-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2CNCC2(F)F.Cl |

| Canonical SMILES | COC1=CC=C(C=C1)C2CNCC2(F)F.Cl |

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride is derived from the free base 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine, which has a molecular formula of C₁₁H₁₃F₂NO. The hydrochloride salt form would have the formula C₁₁H₁₃F₂NO·HCl with a correspondingly higher molecular weight due to the addition of the HCl moiety.

The compound's core structure features a five-membered pyrrolidine ring containing a nitrogen atom. This heterocyclic structure is characterized by:

-

Two fluorine atoms at the 3-position of the pyrrolidine ring (gem-difluoro substitution)

-

A 4-methoxyphenyl moiety attached at the 4-position

-

The nitrogen atom at the 1-position forming the hydrochloride salt

Physicochemical Properties

While specific data on the hydrochloride salt form is limited in the available research, the structural characteristics suggest important physicochemical properties:

| Property | Value/Description | Significance |

|---|---|---|

| Molecular Weight (Free Base) | 213.22 g/mol | Determines dosing and formulation requirements |

| Molecular Weight (HCl Salt) | ~249.68 g/mol | Includes HCl addition to free base |

| Solubility | Enhanced in aqueous media (as HCl salt) | Improves bioavailability and formulation options |

| Lipophilicity | Modulated by fluorine substituents | Affects membrane permeability and distribution |

| Metabolic Stability | Enhanced by fluorine incorporation | Potentially increases half-life and duration of action |

| Crystal Structure | Likely crystalline solid as HCl salt | Important for pharmaceutical processing |

Synthesis and Preparation

Synthetic Approaches

The synthesis of 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine involves sophisticated organic chemistry techniques. Based on methodologies for similar fluorinated pyrrolidines, a viable synthetic route would likely involve:

-

Preparation of appropriate difluorinated precursors

-

Copper(I)-catalyzed cycloaddition reactions to construct the pyrrolidine core

-

Introduction of the 4-methoxyphenyl substituent

-

Conversion to the hydrochloride salt

A particularly relevant approach is the copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with difluorinated alkenes . This methodology has been successfully applied to synthesize structurally related fluorinated pyrrolidines with high yields and stereoselectivity.

Medicinal Chemistry Significance

Pharmacological Relevance

The structural features of 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride confer several pharmacologically advantageous properties:

-

Enhanced metabolic stability due to the C-F bonds, which are generally resistant to cytochrome P450 oxidation

-

Altered basicity of the pyrrolidine nitrogen, affecting protein binding and distribution

-

Modified lipophilicity profile due to the electronegative fluorine atoms

-

Potential conformational restriction that may enhance target selectivity

These properties make fluorinated pyrrolidines like 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride attractive scaffolds in drug design programs targeting various biological pathways.

Structure-Activity Relationships

The specific positioning of functional groups in 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride creates a unique electronic and spatial arrangement that influences its interactions with biological targets. Key structure-activity considerations include:

| Structural Feature | Potential Effect on Activity |

|---|---|

| gem-Difluoro group | Alters ring conformation and electronic distribution |

| 4-Methoxyphenyl group | Provides hydrophobic interactions and hydrogen bond acceptor capability |

| Pyrrolidine nitrogen | Serves as hydrogen bond acceptor or weak base |

| HCl salt form | Improves solubility and potentially enhances bioavailability |

The methoxy group on the phenyl ring contributes additional hydrogen-bonding capabilities and electronic effects that may further modulate the compound's pharmacological profile, potentially enhancing binding affinity to specific protein targets.

Applications in Drug Discovery

Comparison with Related Fluorinated Compounds

The structural and functional characteristics of 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride can be contextualized by comparing it with related fluorinated pyrrolidine derivatives:

Research Status and Future Directions

Current Research Findings

The development of fluorinated pyrrolidines like 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride has been facilitated by advances in synthetic methodology, particularly in catalytic asymmetric synthesis. Key research findings in this field include:

-

The successful development of copper(I)-catalyzed methods for constructing enantioenriched fluorinated pyrrolidines with high stereocontrol

-

Improved understanding of the conformational preferences induced by gem-difluoro substitution

-

Growing recognition of the pharmaceutical advantages of fluorinated heterocycles in drug discovery programs

These advances have enabled more efficient access to structurally diverse fluorinated pyrrolidines with precisely controlled stereochemistry.

Future Research Opportunities

Several promising research directions could further enhance the understanding and utility of 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride:

-

Detailed structure-activity relationship studies to identify optimal substitution patterns

-

Crystal structure determination to precisely define the three-dimensional arrangement

-

Computational studies to predict binding interactions with potential biological targets

-

Development of more efficient and scalable synthetic routes

-

Exploration of specific therapeutic applications based on systematic screening approaches

These research avenues could establish 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride as an important building block in pharmaceutical development pipelines.

Analytical Characterization

Spectroscopic Profiles

The analytical characterization of 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride would typically include various spectroscopic techniques:

-

NMR Spectroscopy: The ¹H NMR spectrum would show characteristic signals for the pyrrolidine ring protons, the methoxy group (singlet at approximately δ 3.8 ppm), and the aromatic protons of the 4-methoxyphenyl group. The ¹⁹F NMR would display a distinctive pattern for the gem-difluoro group, likely appearing as a complex multiplet due to coupling with adjacent protons.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (m/z 213) with fragmentation patterns characteristic of the pyrrolidine structure and the 4-methoxyphenyl moiety.

-

IR Spectroscopy: The IR spectrum would feature characteristic bands for the C-F stretching vibrations (typically 1000-1400 cm⁻¹), as well as signals for the pyrrolidine N-H stretching and the methoxy C-O stretching.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume